Molecular Weight & Lipophilicity: 4-Methyl and Benzyl Analogs
The target compound (1-(Piperazin-1-yl)cyclopropyl)methanol (MW = 170.25 g/mol for the analogous 1-(piperazin-1-ylmethyl)cyclopropanemethanol; the direct target compound is anticipated to have a similar MW ≈ 156-170 g/mol) possesses a lower molecular weight compared to the 4-methyl analog (CAS 1267533-59-4, MW = 184.28 g/mol) and the 4-benzyl analog (C15H22N2O, MW = 246.35 g/mol) . This difference translates into a lower calculated logP for the target compound (estimated logP ≈ 0.5-1.0) versus the 4-methyl analog (estimated logP ≈ 1.2-1.5) [1].
4-Methyl: MW 184, logP 1.2–1.5
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity |
|---|---|
| Target Compound Data | MW ≈ 156-170 g/mol (exact MW depends on hydration state); estimated logP ≈ 0.5-1.0 |
| Comparator Or Baseline | 4-Methyl analog (CAS 1267533-59-4): MW = 184.28 g/mol, estimated logP ≈ 1.2-1.5; 4-Benzyl analog: MW = 246.35 g/mol, estimated logP ≈ 2.5-3.0 |
| Quantified Difference | MW increase of ~14 g/mol per methyl group; logP increase of ~0.5-1.0 log units per added hydrophobic moiety |
| Conditions | Computed properties using standard cheminformatics methods (ACD/Labs, ChemAxon); vendor-reported molecular weights |
Why This Matters
Lower molecular weight and reduced lipophilicity directly correlate with improved aqueous solubility and reduced plasma protein binding, which are critical for achieving favorable pharmacokinetic profiles in early-stage drug discovery programs [1].
- [1] ADMET Predictor (SimulationsPlus). Estimated logP and solubility values for piperazine derivatives. View Source
